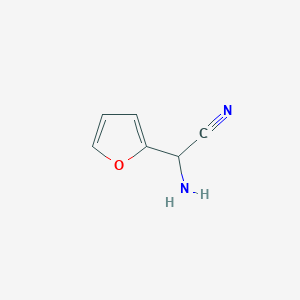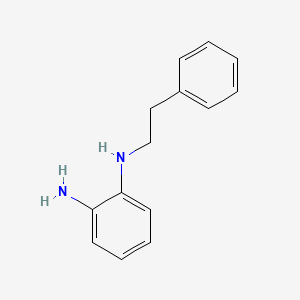
N1-(2-PHENYLETHYL)BENZENE-1,2-DIAMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N1-(2-Phenylethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a phenylethyl group attached to a benzene-1,2-diamine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Phenylethyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of benzene-1,2-diamine with 2-phenylethyl bromide under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N1-(2-Phenylethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
N1-(2-Phenylethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its cytotoxic properties against certain cancer cell lines.
Industry: Utilized in the synthesis of dyes and pigments.
作用機序
The mechanism by which N1-(2-Phenylethyl)benzene-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The exact pathways can vary depending on the specific application, but molecular docking studies have shown its potential to interact with targets involved in cancer cell proliferation.
類似化合物との比較
Similar Compounds
- N1-(1-Phenylethyl)benzene-1,4-diamine
- N1,N1-Dimethyl-1-phenylethane-1,2-diamine
Uniqueness
N1-(2-Phenylethyl)benzene-1,2-diamine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and selectivity, making it a valuable compound for targeted applications.
特性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
2-N-(2-phenylethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H16N2/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2 |
InChIキー |
UMCDLQOIKZOKNA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

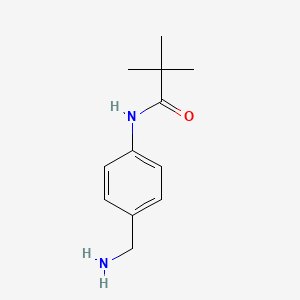

![Benzenesulfonamide, 4-methyl-N-[(4-nitrophenyl)methylene]-](/img/structure/B8721819.png)
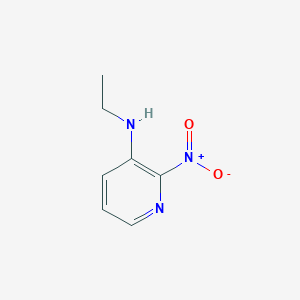
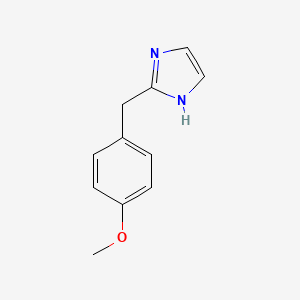
![tert-Butyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8721846.png)
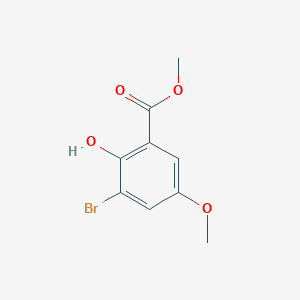


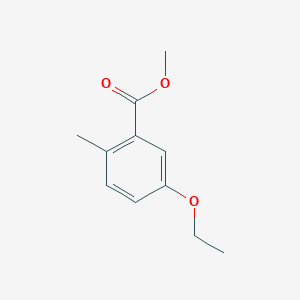
![[(3R,4S)-4-methylpyrrolidin-3-yl]methanamine](/img/structure/B8721878.png)
